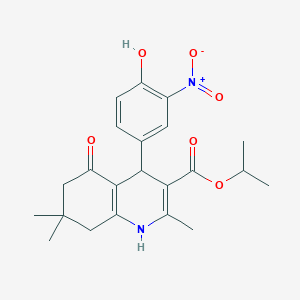
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)-2-butanone, commonly known as HHCB, is a synthetic fragrance compound that is widely used in personal care and household products. It is a member of the polycyclic musk family and is known for its pleasant scent and ability to mask unpleasant odors. In recent years, HHCB has gained attention in scientific research due to its potential effects on human health and the environment.
Mecanismo De Acción
HHCB acts as an agonist for the human androgen receptor and has been shown to interfere with the endocrine system. It has also been shown to have estrogenic effects and can disrupt the normal functioning of hormones in the body.
Biochemical and Physiological Effects:
HHCB has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can cause changes in gene expression, alter the levels of certain enzymes in the body, and affect the immune system. It has also been shown to have neurotoxic effects and can affect the development of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HHCB has several advantages for use in lab experiments, including its stability and ability to be easily synthesized. However, it also has several limitations, including its potential to interfere with the endocrine system and cause adverse effects on human health.
Direcciones Futuras
There are several future directions for research on HHCB, including the development of alternative fragrances that are less harmful to human health and the environment. Further studies are also needed to understand the potential effects of HHCB on human health and the environment, and to develop strategies for reducing its presence in wastewater and other environmental sources.
In conclusion, HHCB is a synthetic fragrance compound that has gained attention in scientific research due to its potential effects on human health and the environment. It is synthesized through a multistep process and is commonly used in personal care and household products. Studies have shown that HHCB can accumulate in the body and has the potential to cause adverse effects on human health. Further research is needed to understand the potential effects of HHCB on human health and the environment, and to develop strategies for reducing its presence in environmental sources.
Métodos De Síntesis
HHCB is synthesized through a multistep process that involves the reaction of cyclododecanone with methyl ethyl ketone, followed by hydrogenation and cyclization. The resulting product is purified and used as a fragrance ingredient in various products.
Aplicaciones Científicas De Investigación
HHCB has been extensively studied in scientific research due to its potential effects on human health and the environment. It is commonly found in wastewater treatment plants, surface water, and sediments, and has been detected in human urine and breast milk. Studies have shown that HHCB can accumulate in the body and has the potential to cause adverse effects on human health.
Propiedades
IUPAC Name |
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-12(19)13(20)11-15-17(4)9-6-8-16(2,3)14(17)7-10-18(15,5)21/h13-15,20-21H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNJGOLEZIMEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1C2(CCCC(C2CCC1(C)O)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)butan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)

![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)

![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)
![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)